6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid is a heterocyclic compound with the molecular formula and a molecular weight of 242.03 g/mol. It is characterized by the presence of a bromine atom at the sixth position of the imidazo[1,2-a]pyrazine ring and a carboxylic acid functional group at the second position. This compound has garnered interest in scientific research due to its potential biological activities, particularly in the field of medicinal chemistry.
The compound is available through various chemical suppliers, including BenchChem and Thermo Scientific, which provide it for research purposes. Its synthesis and applications have been documented in several academic studies and articles, emphasizing its role in developing novel therapeutic agents .
6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid belongs to the class of imidazoles and pyrazines, which are known for their diverse biological activities. This compound is often classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms.
The synthesis of 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of ethyl imidazo[1,2-a]pyrazine-2-carboxylate with hydrazine hydrate under reflux conditions, followed by subsequent modifications to introduce the bromine substituent and obtain the final carboxylic acid derivative.
The molecular structure of 6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid can be represented as follows:
This structure reveals a fused bicyclic system with a carboxylic acid group that enhances its reactivity and potential biological activity.
Key structural data includes:
6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid can participate in various chemical reactions due to its functional groups. Notable reactions include:
These reactions are typically carried out under controlled conditions using appropriate catalysts or reagents to facilitate the desired transformations while maintaining selectivity.
6-Bromoimidazo[1,2-a]pyrazine-2-carboxylic acid finds applications primarily in scientific research:
This compound exemplifies the versatility of imidazole derivatives in drug discovery and development, highlighting its significance in ongoing research efforts within medicinal chemistry.
Regioselective bromination of imidazo[1,2-a]pyrazine scaffolds represents a critical strategic approach for accessing 6-bromo-substituted derivatives essential for further functionalization. The inherent electronic asymmetry of the bicyclic system necessitates precise control to achieve the desired C6-bromination pattern. Computational chemistry has emerged as a powerful tool for predicting reactivity, where calculated pKa values and N-basicities guide rational bromination strategies. For 6-chloroimidazo[1,2-a]pyrazine, DFT calculations reveal significantly lowered pKa values at positions C3 (pKa 23.2) and C5 (pKa 25.7) compared to the parent heterocycle, with C6 and C8 positions remaining less accessible due to prohibitively high pKa values [3]. This electronic modulation by the C6 halogen enables subsequent regioselective transformations.
Traditional electrophilic bromination methods using molecular bromine (Br₂) in dichloromethane or acetic acid often yield mixtures of regioisomers. However, modern approaches employ in situ generation of brominating agents or pre-functionalized starting materials to overcome selectivity challenges. A particularly effective strategy involves using commercially available 6-chloroimidazo[1,2-a]pyrazine as a synthetic precursor, where the chlorine atom serves as a regiocontrolling element and can be subsequently displaced via halogen exchange or cross-coupling chemistry [3]. Alternatively, transition metal-catalyzed C-H activation approaches using palladium or copper catalysts with NBS (N-bromosuccinimide) enable direct C6 functionalization, though these methods require careful optimization of ligands and reaction conditions to suppress dibromination or unwanted isomer formation.
Table 1: Computational Guidance for Regioselective Functionalization
Position | pKa in Imidazo[1,2-a]pyrazine | pKa in 6-Chloro Derivative | Preferred Functionalization Method |
---|---|---|---|
C3 | 28.4 | 23.2 | TMPMgCl·LiCl metalation (-60°C) |
C5 | 28.6 | 25.7 | TMP₂Zn·2MgCl₂·2LiCl metalation (-20°C) |
C6 | >35 | >32 | Electrophilic bromination |
C8 | >35 | >32 | Nucleophilic addition |
The strategic incorporation of bromine at C6 significantly enhances the versatility of the imidazo[1,2-a]pyrazine scaffold by providing an orthogonal handle for cross-coupling reactions while simultaneously activating adjacent positions toward metallation. This dual functionality makes 6-bromoimidazo[1,2-a]pyrazine an exceptionally valuable building block in medicinal chemistry and materials science, particularly for constructing polyfunctionalized derivatives through sequential functionalization protocols [3] [4].
The carboxylic acid moiety at position 2 of 6-bromoimidazo[1,2-a]pyrazine introduces both opportunities and challenges for further molecular diversification. This functional group exhibits typical carboxylic acid reactivity but requires specialized protection strategies due to the electron-deficient heterocyclic system and the presence of the ortho-positioned bromine substituent. Standard protecting groups include methyl, ethyl, and benzyl esters, though tert-butyl esters offer advantages for orthogonal deprotection under mild acidic conditions. An alternative approach employs Weinreb amide formation (using N,O-dimethylhydroxylamine), which provides a stable intermediate for controlled nucleophilic addition to access ketones or aldehydes [5].
Amide bond formation represents the most significant transformation for this carboxylic acid derivative, particularly in the context of medicinal chemistry applications. Direct coupling of 6-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid with substituted anilines requires activation of the carboxyl group, typically achieved through acid chloride intermediates. The synthesis involves treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane or toluene, often with catalytic DMF to facilitate chloride formation. This acid chloride intermediate demonstrates high reactivity toward nucleophiles, enabling efficient amide bond formation with various substituted anilines including 3-methylaniline, 3-bromoaniline, and 3,5-bis(trifluoromethyl)aniline [5].
Table 2: Amide Coupling Reactions and Biological Relevance
Aniline Coupling Partner | Product Structure | Lipophilicity (log P) | Notable Biological Activity |
---|---|---|---|
3-Methylaniline | 2d | 2.72 ± 0.41 | Antifungal activity |
3-Bromoaniline | 2h | 2.72 ± 0.41 | Photosynthesis inhibition |
3,5-Bis(trifluoromethyl)aniline | 2o | 6.85 ± 0.55 | 72% inhibition of M. tuberculosis |
3,5-Dichloroaniline | 2m | 5.16 ± 0.54 | Oxygen evolution inhibition (IC₅₀ 0.026 mM) |
The electronic nature of the aniline coupling partner significantly influences both reaction efficiency and biological activity of the resulting amides. Electron-deficient anilines (e.g., 3,5-bis(trifluoromethyl)aniline) require extended reaction times or elevated temperatures but yield amides with substantially increased lipophilicity (log P = 6.85), correlating with enhanced antimycobacterial activity (72% inhibition against Mycobacterium tuberculosis). Conversely, electron-rich anilines couple more readily but typically produce less lipophilic derivatives [5]. Beyond amidation, the carboxylic acid functionality participates in decarboxylative cross-coupling reactions using silver or copper catalysts, enabling direct carbon-carbon bond formation while simultaneously removing the carboxylic acid group—a valuable strategy for structural simplification.
The bromine atom at position 6 of the imidazo[1,2-a]pyrazine scaffold serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, enabling C-C, C-N, C-O, and C-S bond formation. The electronic environment surrounding C6, influenced by both the electron-deficient pyrazine ring and the adjacent nitrogen atoms, creates significant activation toward oxidative addition by palladium(0) complexes. This process follows a conventional mechanism where Pd⁰L₄ undergoes oxidative addition to form a Pdᴵᴵ(Ar)Br species, with the rate strongly influenced by ligand choice and solvent effects. Bulky phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) accelerate this step while suppressing premature reductive elimination [3].
The stability and reactivity of the resulting organopalladium intermediate dictates subsequent transformation efficiency. Experimental evidence reveals that 6-bromoimidazo[1,2-a]pyrazine-derived palladium complexes exhibit enhanced stability compared to typical aryl bromides due to potential coordination of the adjacent ring nitrogen, facilitating challenging coupling reactions. This intermediate undergoes transmetalation with various partners: organozinc reagents (Negishi coupling), organoboronic acids (Suzuki-Miyaura coupling), amines (Buchwald-Hartwig amination), or thiols (C-S coupling). For instance, the diheteroarylzinc intermediate (14) generated via selective zincation at C5 undergoes efficient Negishi cross-coupling with aryl iodides using Pd(PPh₃)₄ (5 mol%) catalysis, yielding 5,6-disubstituted derivatives (8e-8g) in 53-64% yield [3].
The bromine substituent participates in halogen dance rearrangements under strong basic conditions, where deprotonation at C3 followed by bromine migration can occur, enabling access to otherwise inaccessible regioisomers. This phenomenon necessitates careful control of reaction conditions during metalation steps adjacent to the bromine. Computational studies provide crucial insights into the relative energies of organometallic intermediates and the influence of additives such as LiCl, which often enhance reactivity by forming solvated complexes that stabilize transition states during transmetalation [3]. The table below illustrates the versatility of the bromine substituent in cross-coupling chemistry:
Table 3: Cross-Coupling Reactions of 6-Bromoimidazo[1,2-a]pyrazine Derivatives
Coupling Type | Catalyst System | Reaction Conditions | Key Products | Yield Range |
---|---|---|---|---|
Negishi | Pd(PPh₃)₄ (5 mol%) | THF, 50°C, 2 h | 5-Aryl-6-substituted | 53-64% |
Suzuki-Miyaura | Pd(dppf)Cl₂ | K₂CO₃, Dioxane/H₂O, 80°C | 6-Aryl derivatives | 45-82%* |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos | NaOᵗBu, Toluene, 100°C | 6-Amino derivatives | 60-78%* |
Carbonylative | PdCl₂(PPh₃)₂ | CO (1 atm), DMF, 80°C | 6-Carboxaldehyde | 40-65%* |
*Representative yields based on analogous imidazopyrazine systems
Solid-phase synthesis offers significant advantages for the rapid generation of imidazo[1,2-a]pyrazine libraries, particularly for drug discovery applications requiring diverse compound sets. The traceless sulfone linker strategy has been successfully adapted to this heterocyclic system, enabling efficient assembly and cleavage without residual functionality. This methodology begins with the immobilization of α-haloketones onto sodium benzenesulfinate-functionalized resins via nucleophilic substitution, forming stable sulfone linkages . Subsequent cyclocondensation with 2-aminopyrazines proceeds under mild heating (60-80°C) in DMF or NMP, constructing the imidazo[1,2-a]pyrazine core directly on the solid support. The electron-withdrawing nature of the sulfone group activates the α-position toward nucleophilic displacement, facilitating this key ring-forming step.
Following cyclization, the immobilized heterocycle undergoes diversification through several on-resin transformations: (1) Nucleophilic substitution at C3 using alkyl halides or amines; (2) Metal-halogen exchange at brominated positions (e.g., C6) followed by electrophilic quenching; (3) Palladium-catalyzed cross-coupling directly on the solid support. The critical final step involves traceless cleavage via oxidation-elimination sequences using m-CPBA (meta-chloroperbenzoic acid) or Oxone®, generating the desired heterocycle without residual linker fragments [6] . This approach enables the synthesis of 6-bromoimidazo[1,2-a]pyrazine-2-carboxylic acid derivatives through post-cyclization bromination at C6 using NBS or bromination of aminopyrazine precursors prior to cyclization.
Compared to solution-phase synthesis, solid-phase approaches provide superior control over stoichiometry and enable extensive washing between steps to remove excess reagents and byproducts. However, challenges remain in reaction monitoring (requiring cleavage of analytical samples) and achieving high yields for all steps due to steric constraints within the polymer matrix. Microwave irradiation has been successfully integrated into these protocols to accelerate both the cyclocondensation and cleavage steps, significantly reducing reaction times from hours to minutes while improving overall yields . The development of specialized linkers resistant to diverse reaction conditions but cleavable under specific triggers continues to expand the scope of accessible structures through solid-phase synthesis.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1